1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-(2,4-dimethylphenyl)piperidine-3-carboxamide
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Overview
Description
1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-(2,4-dimethylphenyl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its complex structure, which includes a quinoline core, a piperidine ring, and various substituents such as a chloro group and a carboxamide group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-(2,4-dimethylphenyl)piperidine-3-carboxamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Piperidine Ring: The piperidine ring can be introduced through a cyclization reaction involving appropriate precursors.
Attachment of the Carboxamide Group: The carboxamide group is typically introduced through an amidation reaction using carboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-(2,4-dimethylphenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, potentially reducing the quinoline core or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chloro group or other reactive sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various reduced derivatives of the compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its interaction with various biological targets.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-(2,4-dimethylphenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-phenylpiperidine-3-carboxamide: Similar structure but lacks the dimethylphenyl substituent.
1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-(2,4-dimethylphenyl)piperidine-3-carboxylate: Ester derivative with different functional group.
Uniqueness
1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-(2,4-dimethylphenyl)piperidine-3-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C29H28ClN3O2 |
---|---|
Molecular Weight |
486.0 g/mol |
IUPAC Name |
1-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-N-(2,4-dimethylphenyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C29H28ClN3O2/c1-18-10-12-24(19(2)15-18)31-28(34)21-9-6-14-33(17-21)27-26(20-7-4-3-5-8-20)23-16-22(30)11-13-25(23)32-29(27)35/h3-5,7-8,10-13,15-16,21H,6,9,14,17H2,1-2H3,(H,31,34)(H,32,35) |
InChI Key |
AKIGDDHCLBBMMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CCCN(C2)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5)C |
Origin of Product |
United States |
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